REACTION_SMILES
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[Br:1][c:2]1[cH:3][c:4]([CH3:9])[c:5]([NH2:6])[cH:7][cH:8]1.[CH3:10][C:11]([O:12][C:13](=[O:14])[CH3:15])=[O:16].[CH3:22][CH2:23][O:24][C:25](=[O:26])[CH3:27].[OH2:21].[OH:17][N+:18]([O-:19])=[O:20]>>[Br:1][c:2]1[cH:3][c:4]([CH3:9])[c:5]([NH2:6])[c:7]([N+:18](=[O:17])[O-:19])[cH:8]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1cc(Br)ccc1N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)OC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])O
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Name
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Type
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product
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Smiles
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Cc1cc(Br)cc([N+](=O)[O-])c1N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |